molecular formula C22H13Cl3N2O4 B5263445 3-[5-[(E)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid

3-[5-[(E)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid

Cat. No.: B5263445
M. Wt: 475.7 g/mol
InChI Key: VVOJLQPEFDIWIA-MHWRWJLKSA-N
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Description

3-[5-[(E)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[(E)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of 2,4,6-trichlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions to form the pyrazole intermediate. The furan ring is then introduced via a condensation reaction with furan-2-carbaldehyde. Finally, the benzoic acid moiety is attached through a coupling reaction with 3-bromobenzoic acid under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-[(E)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the pyrazole ring to its dihydro form.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydropyrazoles.

Scientific Research Applications

3-[5-[(E)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-[(E)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar structure but lacks the furan ring.

    1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone: Contains a pyrazole ring and benzoic acid moiety but differs in the substitution pattern.

Uniqueness

The uniqueness of 3-[5-[(E)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid lies in its combination of the pyrazole, furan, and benzoic acid moieties, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3-[5-[(E)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3N2O4/c1-11-16(21(28)27(26-11)20-17(24)8-14(23)9-18(20)25)10-15-5-6-19(31-15)12-3-2-4-13(7-12)22(29)30/h2-10H,1H3,(H,29,30)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOJLQPEFDIWIA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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